molecular formula C14H20N2O2 B8544387 7-Amino-8-isopropoxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one

7-Amino-8-isopropoxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one

Cat. No. B8544387
M. Wt: 248.32 g/mol
InChI Key: POIHUFDPEJPROY-UHFFFAOYSA-N
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Patent
US09115140B2

Procedure details

In a microwave tube, 316 mg of 1-methyl-7-nitro-8-(propan-2-yloxy)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one are introduced into 20 ml of methanol. 443 mg of ammonium formate and 363 mg of Pd/C (10%) are added. The reaction medium is microwave-heated at 80° C. for 5 minutes. The mixture is filtered on Clarcel and the Clarcel is rinsed with methanol. The filtrate is concentrated under reduced pressure, so as to obtain 280 mg of 7-amino-1-methyl-8-(propan-2-yloxy)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in the form of a colourless gum.
Name
1-methyl-7-nitro-8-(propan-2-yloxy)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Quantity
316 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
443 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:8]2[CH:9]=[C:10]([O:16][CH:17]([CH3:19])[CH3:18])[C:11]([N+:13]([O-])=O)=[CH:12][C:7]=2[CH2:6][CH2:5][CH2:4][C:3]1=[O:20].C([O-])=O.[NH4+]>[Pd].CO>[NH2:13][C:11]1[C:10]([O:16][CH:17]([CH3:19])[CH3:18])=[CH:9][C:8]2[N:2]([CH3:1])[C:3](=[O:20])[CH2:4][CH2:5][CH2:6][C:7]=2[CH:12]=1 |f:1.2|

Inputs

Step One
Name
1-methyl-7-nitro-8-(propan-2-yloxy)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Quantity
316 mg
Type
reactant
Smiles
CN1C(CCCC2=C1C=C(C(=C2)[N+](=O)[O-])OC(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
443 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
363 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered on Clarcel
WASH
Type
WASH
Details
the Clarcel is rinsed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC2=C(CCCC(N2C)=O)C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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